molecular formula C19H18O4 B2412916 Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-48-7

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B2412916
M. Wt: 310.349
InChI Key: VBXSXPRAVYNZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMBC and belongs to the benzofuran family. MMBC has been synthesized using various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial Activity

One of the applications of methyl benzofuran derivatives is in the development of antimicrobial agents. A study by Krawiecka et al. (2012) explored halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, synthesized using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material. These derivatives were tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, showing potential as antimicrobial compounds (Krawiecka et al., 2012).

Anticancer Activity

Another significant area of application is in cancer research. Pieters et al. (1999) obtained a series of dihydrobenzofuran lignans and benzofurans through a biomimetic reaction sequence, evaluating them for anticancer activity across a wide panel of human tumor cell lines. Compounds in this series, particularly those derived from caffeic acid methyl ester, demonstrated promising activity, especially against leukemia and breast cancer cell lines. This study highlights the potential of benzofuran derivatives as antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Renewable Chemical Production

The synthesis of biobased chemicals also utilizes benzofuran derivatives. Pacheco et al. (2015) discussed the production of biobased terephthalic acid precursors, crucial for the synthesis of renewable polyethylene terephthalate (PET), through Diels–Alder and dehydrative aromatization reactions involving ethylene and renewable furans. This research provides a pathway towards sustainable chemical manufacturing, emphasizing the role of benzofuran derivatives in producing renewable materials (Pacheco et al., 2015).

β-Amyloid Aggregation Inhibition

Research on neurodegenerative diseases, particularly Alzheimer's disease, has also benefited from studies on benzofuran derivatives. Choi et al. (2003) synthesized a potent β-amyloid aggregation inhibitor, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, demonstrating the compound's efficacy in inhibiting the aggregation of β-amyloid peptides. This finding is vital for developing therapies aimed at mitigating the progression of Alzheimer's disease (Choi et al., 2003).

properties

IUPAC Name

methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-15-8-9-17-16(10-15)18(13(2)23-17)19(20)21-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXSXPRAVYNZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

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